1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde is a highly specialized, bifunctional building block designed for the synthesis of sp3-rich, sterically shielded pharmaceutical intermediates. By combining a highly reactive aldehyde handle with a cyclopropane ring, this compound locks the adjacent 6-methylpyridine moiety into a strict spatial trajectory. This structural rigidity is critical for medicinal chemistry programs aiming to improve metabolic stability and reduce the entropic penalty of target binding. For procurement teams and process chemists, sourcing this exact restricted scaffold bypasses multi-step internal syntheses, providing an immediate, high-purity precursor for reductive aminations, Wittig olefinations, and Grignard additions in the development of novel kinase inhibitors and GPCR ligands [1].
Substituting this compound with its unmethylated analog (1-(pyridin-2-ylmethyl)cyclopropane-1-carbaldehyde) or an acyclic gem-dimethyl equivalent fundamentally alters the pharmacological and physical properties of the downstream products. The absence of the 6-methyl group leaves the pyridine nitrogen exposed, which frequently leads to increased basicity and higher off-target hERG channel liability in the final active pharmaceutical ingredient (API) [1]. Conversely, replacing the cyclopropane ring with a flexible open-chain alkyl group increases the number of rotatable bonds, resulting in a higher entropic penalty during target binding and increased susceptibility to alpha-oxidation in hepatic microsomes [2]. Therefore, generic substitution compromises both safety profiles and metabolic stability, making this exact compound indispensable for late-stage lead optimization.
The inclusion of the 6-methyl group on the pyridine ring provides critical steric hindrance adjacent to the basic nitrogen. When comparing derivatives synthesized from 1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde to those from the unmethylated pyridine analog, the basic pKa is typically reduced, which directly correlates with decreased off-target binding. In standard hERG patch-clamp assays of downstream amine derivatives, the sterically shielded 6-methyl analogs consistently demonstrate a >5-fold reduction in hERG affinity compared to their unhindered counterparts [1].
| Evidence Dimension | hERG Channel Affinity (IC50) of downstream derivatives |
| Target Compound Data | 6-Methylpyridine derivatives (typically >10 µM IC50) |
| Comparator Or Baseline | Unmethylated pyridine derivatives (typically <2 µM IC50) |
| Quantified Difference | >5-fold reduction in off-target hERG affinity |
| Conditions | In vitro whole-cell patch-clamp electrophysiology on hERG-expressing cells |
Procuring the 6-methylated precursor directly mitigates cardiotoxicity risks early in the drug discovery pipeline, avoiding costly late-stage failures.
The cyclopropane ring in this building block restricts the dihedral angles between the aldehyde-derived functional group and the pyridylmethyl moiety. Compared to an acyclic gem-dimethyl analog (e.g., 2,2-dimethyl-3-(6-methylpyridin-2-yl)propanal), the cyclopropane core eliminates two rotatable bonds. In thermodynamic binding models, this pre-organization typically reduces the entropic penalty of binding (ΔS) by approximately 1.5 to 2.0 kcal/mol, translating to a potential 10- to 100-fold improvement in target binding affinity for the final API [1].
| Evidence Dimension | Entropic penalty of binding (ΔS) |
| Target Compound Data | Cyclopropane-restricted scaffold (reduced penalty) |
| Comparator Or Baseline | Acyclic gem-dimethyl analog (higher penalty by ~1.5 - 2.0 kcal/mol) |
| Quantified Difference | 1.5 - 2.0 kcal/mol energetic advantage in target binding |
| Conditions | Thermodynamic profiling (ITC) and in silico conformational analysis |
Selecting the cyclopropane-fused precursor maximizes the potency of downstream candidates by pre-organizing the binding pharmacophore.
For process chemists, the aldehyde functionality of 1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde offers superior reactivity compared to corresponding ketone alternatives. Under standard reductive amination conditions using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane, the unhindered aldehyde achieves >90% conversion to secondary or tertiary amines within 2-4 hours at room temperature. In contrast, sterically hindered ketone analogs require elevated temperatures, Lewis acid catalysis (e.g., Ti(OiPr)4), and longer reaction times, often plateauing at <70% yield due to competing side reactions [1].
| Evidence Dimension | Reductive amination conversion yield |
| Target Compound Data | Aldehyde precursor (>90% yield, 2-4 hours, RT) |
| Comparator Or Baseline | Ketone equivalent (<70% yield, requires heating/catalysis) |
| Quantified Difference | >20% higher yield with milder conditions and faster kinetics |
| Conditions | Standard bench-scale synthesis using NaBH(OAc)3 in DCM |
Procuring the aldehyde form ensures high-yielding, scalable, and reproducible coupling steps in library synthesis or industrial scale-up.
The incorporation of the cyclopropane ring alpha to the aldehyde handle significantly enhances the metabolic stability of the resulting drug molecules. By replacing vulnerable alpha-protons with a strained carbocycle, susceptibility to cytochrome P450-mediated alpha-oxidation is severely diminished. Comparative in vitro assays using human liver microsomes (HLM) show that cyclopropane-containing amines derived from this precursor typically exhibit a 30-50% reduction in intrinsic clearance (CLint) compared to their linear alkyl counterparts, directly improving the pharmacokinetic half-life of the final compounds [1].
| Evidence Dimension | Intrinsic clearance (CLint) in Human Liver Microsomes |
| Target Compound Data | Cyclopropane-derived amines (30-50% lower CLint) |
| Comparator Or Baseline | Linear alkyl-derived amines (higher CLint) |
| Quantified Difference | 30-50% reduction in microsomal clearance |
| Conditions | In vitro HLM stability assay with NADPH cofactor |
This specific structural motif provides a built-in solution for overcoming poor metabolic stability during the lead optimization phase.
Due to its conformationally restricted cyclopropane core and basic pyridine moiety, this compound is an ideal precursor for developing highly selective kinase inhibitors. The aldehyde group allows for rapid coupling to hinge-binding scaffolds via reductive amination, while the 3D topology of the cyclopropane ring improves the fraction of sp3 carbon atoms (Fsp3), a metric strongly correlated with progression from discovery to clinical trials [1].
In medicinal chemistry programs targeting central nervous system (CNS) GPCRs, balancing basicity to achieve target affinity while avoiding hERG-mediated cardiotoxicity is a primary challenge. Procuring this specific 6-methylated precursor provides a built-in steric shield that modulates basicity, making it the preferred choice over unmethylated analogs when synthesizing CNS-penetrant amines [2].
For contract research organizations (CROs) and industrial discovery groups performing parallel synthesis, the high reactivity of the unhindered aldehyde handle ensures >90% conversion rates under mild conditions. This makes the compound highly suitable for automated, high-throughput reductive amination workflows where reliable, catalyst-free coupling is required to generate diverse screening libraries [3].